Cas no 698394-60-4 (2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one)

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one is a brominated aromatic ketone with applications in organic synthesis and pharmaceutical intermediates. Its molecular structure, featuring a bromine substituent and an ethylphenyl group, makes it a valuable building block for constructing complex molecules. The compound exhibits high reactivity in nucleophilic substitution and coupling reactions, facilitating efficient derivatization. Its stability under controlled conditions ensures reliable handling in laboratory settings. The presence of both aromatic and aliphatic components enhances its versatility in synthetic pathways, particularly in the development of fine chemicals and active pharmaceutical ingredients (APIs). Proper storage in a cool, dry environment is recommended to maintain its integrity.
2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one structure
698394-60-4 structure
Product Name:2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one
CAS No:698394-60-4
MF:C12H15BrO
MW:255.150902986526
CID:832680
PubChem ID:53440626
Update Time:2025-06-26

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1--4-ethylphenyl--2-methylpropan-1-one
    • 2-Brom-1-(4-ethylphenyl)-2-methylpropan-1-on
    • 2-broMo-1-(4-ethylphenyl)-2-Methylpropan-1-one
    • 2-bromo-1-(4-ethylphenyl)-2-methylpropane-1-one
    • AK-79700
    • ANW-68398
    • CTK8C2444
    • KB-68192
    • SureCN6687329
    • CS-0001450
    • 698394-60-4
    • DTXSID00702693
    • SCHEMBL6687329
    • AKOS016007192
    • 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one
    • MDL: MFCD13180613
    • Inchi: 1S/C12H15BrO/c1-4-9-5-7-10(8-6-9)11(14)12(2,3)13/h5-8H,4H2,1-3H3
    • InChI Key: FRLPHWVDHFBDQG-UHFFFAOYSA-N
    • SMILES: BrC(C)(C)C(C1C=CC(=CC=1)CC)=O

Computed Properties

  • Exact Mass: 254.03065
  • Monoisotopic Mass: 254.03063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B074960-50mg
2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one
698394-60-4
50mg
$ 225.00 2022-06-07
TRC
B074960-100mg
2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one
698394-60-4
100mg
$ 370.00 2022-06-07

Additional information on 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one: A Versatile Compound in Medicinal Chemistry

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one is a multifunctional organic compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. Its molecular formula, C12H15BrO, and CAS number 698394-60-4 highlight its potential applications in drug discovery and synthetic biology. This compound belongs to the class of alpha-aryl ketones, which are known for their ability to modulate various biological targets. Recent studies have demonstrated its role in the development of novel therapeutic agents, particularly in the context of anti-inflammatory and neuroprotective drug design.

The chemical structure of 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one features a brominated aromatic ring connected to a methyl-substituted ketone group. This structural complexity allows for the formation of diverse derivatives with tailored pharmacological properties. Researchers have leveraged its reactivity to synthesize compounds with enhanced solubility and bioavailability, addressing challenges in drug delivery systems. A 2023 study published in Journal of Medicinal Chemistry highlighted the potential of this compound as a scaffold for designing selective inhibitors of protein kinases, which are implicated in cancer progression.

2-Bromo-1-(4-ethylpheny1)-2-methylpropan-1-one has been extensively explored for its ability to interact with membrane-bound receptors. Its hydrophobic nature enables it to permeate cell membranes efficiently, making it a promising candidate for targeting intracellular signaling pathways. A 2024 review article in Drug Discovery Today discussed its role in modulating the activity of G-protein-coupled receptors (GPCRs), which are critical in drug development for neurological disorders. The compound's capacity to form hydrogen bonds with receptor sites has been linked to its potential as a lead molecule in the treatment of Parkinson's disease.

Recent advances in computational chemistry have further expanded the utility of 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one. Machine learning algorithms have been employed to predict its interactions with target proteins, enabling the identification of high-affinity binding sites. A 2023 study in ACS Chemical Biology demonstrated how quantum mechanical calculations can optimize its structure for enhanced potency against specific enzymes. These computational tools have significantly accelerated the drug discovery process, reducing the time and cost associated with traditional experimental methods.

The synthesis of 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one has also been a focus of recent research. Green chemistry approaches have been adopted to minimize environmental impact, aligning with global sustainability goals. A 2024 publication in Green Chemistry reported the development of a catalytic method using biodegradable catalysts to produce this compound with high yield and purity. This innovation not only improves the efficiency of synthesis but also reduces the use of hazardous reagents, making the process more environmentally friendly.

Furthermore, the compound's pharmacokinetic properties have been evaluated in preclinical studies. Its metabolic stability and low toxicity profile make it suitable for further development in clinical settings. A 2023 study in Pharmaceutical Research found that the compound exhibits prolonged half-life in vivo, which could reduce the frequency of administration required for therapeutic efficacy. These findings underscore its potential as a candidate for chronic disease management.

Emerging research is also exploring the antimicrobial potential of 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one. In a 2024 study published in Antimicrobial Agents and Chemotherapy, the compound was shown to disrupt bacterial cell membranes, leading to cell lysis. This property is particularly valuable in the context of antibiotic resistance, where new strategies are urgently needed to combat multidrug-resistant pathogens.

Overall, 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one represents a versatile platform for drug development. Its structural flexibility, combined with recent advancements in synthetic and computational methods, positions it as a key molecule in the quest for novel therapeutics. Continued research into its biological activities and pharmacological properties is expected to yield further insights into its potential applications in medicine.

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